molecular formula C10H7ClO3 B13154469 Methyl 5-chlorobenzofuran-3-carboxylate CAS No. 93670-32-7

Methyl 5-chlorobenzofuran-3-carboxylate

Cat. No.: B13154469
CAS No.: 93670-32-7
M. Wt: 210.61 g/mol
InChI Key: FMPDUNMQQDXVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chlorobenzofuran-3-carboxylate typically involves the reaction of 5-chlorosalicylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chlorobenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-chlorobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrobenzofuran-3-carboxylate
  • Ethyl 5-chlorobenzofuran-3-carboxylate
  • Methyl 5-bromobenzofuran-3-carboxylate

Uniqueness

Methyl 5-chlorobenzofuran-3-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 5-chlorobenzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₇ClO₃
  • Molecular Weight : 198.60 g/mol
  • CAS Number : 23145-05-3

The compound features a benzofuran ring substituted with a chlorine atom and a carboxylate group, which are critical for its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)
  • Results :
    • The compound showed a GI₅₀ value of 1.35 µM against MCF-7 cells, comparable to doxorubicin (GI₅₀ = 1.13 µM) .
    • In the A549 cell line, this compound demonstrated an IC₅₀ value of 16.4 µM , indicating effective inhibition of cancer cell proliferation .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis. Studies indicated significant increases in caspase levels (caspase 3, 8, and 9) and Cytochrome C release, suggesting that the compound activates intrinsic apoptotic pathways . Furthermore, it was observed that treatment with this compound led to an increase in pro-apoptotic protein Bax and a decrease in anti-apoptotic Bcl-2 levels in MCF-7 cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorine atom on the benzofuran ring enhances binding affinity to target proteins involved in cell proliferation and survival pathways. Molecular docking studies have suggested that the compound interacts favorably with key residues in target proteins such as EGFR and BRAF, which are crucial for cancer cell growth .

Comparative Biological Activity

A comparative analysis of various derivatives of benzofuran compounds highlights the potency of this compound:

CompoundCell LineGI₅₀/IC₅₀ (µM)Mechanism
This compoundMCF-71.35Apoptosis induction
DoxorubicinMCF-71.13DNA intercalation
StaurosporineLOX-IMVI (melanoma)7.10Protein kinase inhibition

Case Studies

  • Study on Apoptotic Effects : In a study evaluating the apoptotic effects of various benzofuran derivatives, this compound was shown to significantly increase apoptotic markers compared to control groups .
  • In Vivo Efficacy : Preliminary in vivo studies indicated that administration of this compound resulted in reduced tumor growth in murine models without significant toxicity to normal tissues .

Properties

CAS No.

93670-32-7

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

methyl 5-chloro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3

InChI Key

FMPDUNMQQDXVAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.